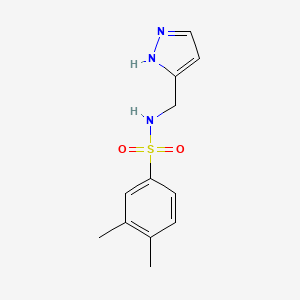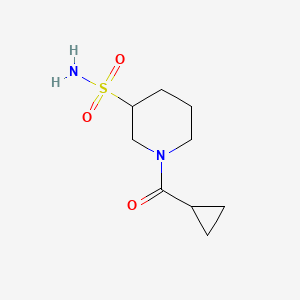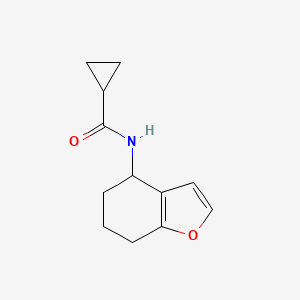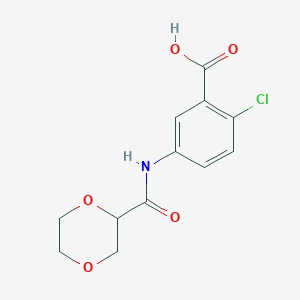
(4-Fluorophenyl)(p-tolylmethyl) sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(p-tolylmethyl) sulfone, also known as FPPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfone compound that contains both a fluorophenyl and a tolylmethyl group.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves its ability to bind to proteins. The fluorophenyl group of this compound can interact with amino acids in the protein, while the tolylmethyl group can interact with hydrophobic regions. This allows this compound to bind to a variety of proteins and emit a fluorescent signal.
Biochemical and Physiological Effects
This compound has not been found to have any significant biochemical or physiological effects. It is considered to be a non-toxic compound that can be safely used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Fluorophenyl)(p-tolylmethyl) sulfone is its ability to bind to a variety of proteins, making it a versatile tool for studying protein interactions. It also has a high fluorescence quantum yield, making it a sensitive probe for detecting proteins. However, this compound has a limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving (4-Fluorophenyl)(p-tolylmethyl) sulfone. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in imaging techniques, such as fluorescence microscopy. Additionally, this compound may have potential applications in drug discovery and development, as it can be used to study protein-drug interactions.
In conclusion, this compound is a unique compound that has gained attention in scientific research due to its ability to bind to proteins and emit a fluorescent signal. Its properties make it a useful tool for studying protein interactions and localization. While it has some limitations, such as limited solubility in water, this compound has potential applications in a variety of research areas, including drug discovery and development.
Synthesis Methods
The synthesis of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves the reaction of 4-fluorophenylmagnesium bromide with p-tolylmethyl sulfone. This reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
(4-Fluorophenyl)(p-tolylmethyl) sulfone has been used in various scientific research applications. One of its main uses is as a fluorescent probe for detecting proteins. This compound has been found to bind to proteins and emit a fluorescent signal, making it a useful tool for studying protein interactions and localization.
properties
IUPAC Name |
1-[(4-fluorophenyl)sulfonylmethyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBKPVQTNDKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)




![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)